Butyl(3-chloropropyl)amine

Pharmaceutical Quality Control Dronedarone Impurity Reference Standard

Butyl(3-chloropropyl)amine (IUPAC: N-(3-chloropropyl)butan-1-amine, CAS 90050-13-8) is a secondary aliphatic amine with the molecular formula C7H16ClN and a molecular weight of 149.66 g/mol. The compound features one n-butyl group and one 3-chloropropyl group attached to the secondary amine nitrogen, giving it one hydrogen bond donor (HBD = and a computed LogP (XLogP3) of 2.0.

Molecular Formula C7H16ClN
Molecular Weight 149.66 g/mol
Cat. No. B12292107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl(3-chloropropyl)amine
Molecular FormulaC7H16ClN
Molecular Weight149.66 g/mol
Structural Identifiers
SMILESCCCCNCCCCl
InChIInChI=1S/C7H16ClN/c1-2-3-6-9-7-4-5-8/h9H,2-7H2,1H3
InChIKeyNEIFFYIKZKMFII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl(3-chloropropyl)amine (CAS 90050-13-8): A Secondary Amine Pharmaceutical Impurity Reference Standard and Synthetic Intermediate


Butyl(3-chloropropyl)amine (IUPAC: N-(3-chloropropyl)butan-1-amine, CAS 90050-13-8) is a secondary aliphatic amine with the molecular formula C7H16ClN and a molecular weight of 149.66 g/mol . The compound features one n-butyl group and one 3-chloropropyl group attached to the secondary amine nitrogen, giving it one hydrogen bond donor (HBD = 1) and a computed LogP (XLogP3) of 2.0 . It is formally designated as Dronedarone Impurity 63 and is supplied as an analytical reference standard (≥95% purity by HPLC) for pharmaceutical quality control applications . The free base is classified under GHS as Danger (H227, H314), UN 2735, Class 8 corrosive .

Why Generic Substitution Fails for Butyl(3-chloropropyl)amine: Structural Specificity Versus N,N-Dibutyl and Tert-Butyl Analogs


Butyl(3-chloropropyl)amine cannot be substituted by its closest analog, N-butyl-N-(3-chloropropyl)butan-1-amine (CAS 36421-15-5, the tertiary N,N-dibutyl derivative), without fundamentally altering the chemical and regulatory identity of the application. The target compound is a secondary amine (one N–H, HBD = 1) whereas the dibutyl analog is a tertiary amine (HBD = 0) . This single structural difference governs hydrogen bonding capacity, chromatographic retention (LogP 2.0 vs. 3.7), topological polar surface area (TPSA 12.03 vs. 3.24 Ų), and ionization behavior . Critically, the two compounds serve distinct roles in dronedarone quality control: CAS 36421-15-5 is the bulk synthetic reagent used to construct the dibutylaminopropoxy side chain of the API, whereas CAS 90050-13-8 is a separately catalogued process-related impurity (Dronedarone Impurity 63) requiring independent analytical monitoring . The tert-butyl isomer (CAS 52560-90-4) likewise differs in boiling point (178.4°C vs. predicted ~195–210°C for the n-butyl secondary amine) and steric profile, precluding direct interchange .

Quantitative Differentiation Evidence for Butyl(3-chloropropyl)amine: Comparator-Based Selection Data


Dronedarone Impurity 63 Identity: Regulatory Role Differentiation from the N,N-Dibutyl Synthetic Reagent

Butyl(3-chloropropyl)amine (CAS 90050-13-8) is formally registered as Dronedarone Impurity 63 and is manufactured under ISO17034 accreditation as a certified reference standard for pharmaceutical impurity profiling . In contrast, its N,N-dibutyl analog (CAS 36421-15-5) is the active synthetic reagent used to alkylate the phenolic intermediate in the dronedarone manufacturing process . The two compounds are analytically resolved by HPLC methods developed for dronedarone impurity determination; the target compound's lower LogP (2.0 vs. 3.7) and smaller molecular weight (149.66 vs. 205.77 g/mol) yield distinct retention times under reversed-phase conditions . Procurement of CAS 90050-13-8 is indicated when the analytical objective is identification or quantification of the mono-butyl process impurity, not when sourcing the bulk alkylating agent.

Pharmaceutical Quality Control Dronedarone Impurity Reference Standard ANDA/DMF

Hydrogen Bond Donor Capability: Secondary Amine N–H Enables Derivatization Pathways Unavailable to the Tertiary N,N-Dibutyl Analog

The secondary amine nitrogen in butyl(3-chloropropyl)amine bears one exchangeable proton (HBD count = 1), whereas the N,N-dibutyl analog is a fully substituted tertiary amine (HBD count = 0) . This difference directly impacts chemical derivatization options: the target compound can undergo N-acylation, sulfonylation, or carbamate formation at the secondary amine, reactions that are sterically and electronically blocked in the tertiary analog. The presence of the N–H bond also enables hydrogen bonding with reversed-phase stationary phase silanols, contributing to differential chromatographic retention beyond what LogP alone predicts. The target compound's TPSA of 12.03 Ų, while modest, is approximately 3.7-fold larger than the comparator's 3.24 Ų , reflecting the polar surface area contribution of the N–H moiety.

Medicinal Chemistry Derivatization Amide Formation Chromatographic Selectivity

Lipophilicity and Molecular Properties: LogP and MW Differentiation Drive Distinct Chromatographic and Partitioning Behavior

The target compound exhibits substantially lower lipophilicity (XLogP3 = 2.0) compared with the N,N-dibutyl analog (XLogP3 = 3.7), a difference of 1.7 log units that translates to an approximately 50-fold difference in octanol-water partition coefficient . The molecular weight is 149.66 g/mol versus 205.77 g/mol for the dibutyl analog (+37.5%). These differences directly affect reversed-phase HPLC retention: under typical C18 gradient conditions, the target compound elutes significantly earlier, enabling baseline separation from the later-eluting dibutyl impurity. The target compound also has fewer rotatable bonds (6 vs. 9), which influences conformational flexibility and may affect crystallization or solid-form behavior .

Chromatography LogP Method Development Extraction

Physicochemical Comparison with tert-Butyl Isomer (CAS 52560-90-4): Boiling Point and Steric Profile Differentiation

The tert-butyl isomer N-(3-chloropropyl)tert-butylamine (CAS 52560-90-4) shares the identical molecular formula (C7H16ClN) and molecular weight (149.66 g/mol) with the target n-butyl compound, yet exhibits a reported boiling point of 178.4°C at 760 mmHg, a flash point of 61.7°C, and a density of 0.911 g/cm³ . While experimental boiling point data for the target n-butyl secondary amine are not publicly available, the tert-butyl isomer's boiling point serves as a class reference. The steric environment around the nitrogen differs substantially: the tert-butyl group creates significant steric hindrance that retards nucleophilic substitution and acylation rates compared with the linear n-butyl chain. This steric differentiation is critical in applications where the amine nitrogen must act as a nucleophile in subsequent synthetic steps.

Physical Properties Distillation Steric Effects Isomer Comparison

3-Chloropropylamine Cyclization Kinetics: Class-Level Evidence for Controlled Reactivity as a Latent Alkylating Species

Ringdahl et al. (1988) demonstrated that tertiary N-methyl-N-(3-chloropropyl)amine cyclizes in neutral aqueous solution at 37°C with a half-life (t1/2) of 436 minutes to form a quaternary azetidinium ion, whereas the corresponding N-methyl-N-(3-bromopropyl)amine cyclizes approximately 40-fold faster (t1/2 = 11 min) and the 4-chlorobutyl analog cyclizes extremely rapidly (t1/2 < 0.4 min) . Although this study examined N-methyl tertiary amines rather than the target secondary amine, the data establish that the 3-chloropropyl chain provides a tunable, relatively slow cyclization rate that is fundamentally distinct from the faster 3-bromopropyl and 4-chlorobutyl leaving group alternatives. The target compound's secondary amine character (HBD = 1) introduces additional variables—including protonation state at physiological pH and the potential for competing N–H alkylation—that further modulate cyclization behavior compared with tertiary amine systems .

Cyclization Kinetics Prodrug Design Azetidinium Ion Alkylating Agent

GHS Hazard Profile: Corrosive Classification (Class 8, UN 2735) Differentiates Safety and Handling Requirements from the N,N-Dibutyl Analog Hydrochloride Salt

The free base of butyl(3-chloropropyl)amine (CAS 90050-13-8) carries a GHS Danger classification with hazard statements H227 (combustible liquid) and H314 (causes severe skin burns and eye damage), assigned to GHS05 (corrosion pictogram), UN 2735, Hazard Class 8 (corrosive substances) . In contrast, the hydrochloride salt of the N,N-dibutyl analog (CAS 115555-77-6) is classified under GHS Warning (GHS07, GHS09), with hazard statements including H315 (skin irritation) and H319 (eye irritation), and is not classified as a DOT/IATA hazardous material for transport . This distinction has direct operational implications: procurement of the target free base requires corrosive-compatible storage, secondary containment, and UN 2735-compliant shipping, whereas the dibutyl analog hydrochloride can ship under ambient conditions without hazardous material declarations. Additionally, the target compound's free base form has a GHS05 corrosivity label whereas the hydrochloride salt form of the target (CAS 88090-11-3) is not classified as hazardous for transport .

Safety GHS Classification Transport Corrosivity

Optimal Deployment Scenarios for Butyl(3-chloropropyl)amine Based on Quantitative Evidence


Dronedarone Impurity Reference Standard for ANDA/DMF Regulatory Submissions

Butyl(3-chloropropyl)amine (CAS 90050-13-8) procured as an ISO17034-certified Dronedarone Impurity 63 reference standard (≥95% purity) directly supports analytical method validation and system suitability testing in dronedarone hydrochloride impurity profiling. Its LogP of 2.0 and MW of 149.66 ensure chromatographic separation from the bulk dibutyl intermediate (LogP 3.7, MW 205.77) under reversed-phase HPLC conditions, satisfying ICH Q2(R1) specificity requirements . The certified reference standard format eliminates the need for in-house characterization, accelerating ANDA and DMF submission timelines .

Synthesis of Unsymmetrical Tertiary Amines via Selective N-Alkylation of the Secondary Amine

The target compound's secondary amine (HBD = 1, one N–H available) allows selective mono-N-alkylation with a second, distinct alkyl halide to generate unsymmetrical tertiary amines of the form R¹R²N(CH₂)₃Cl (where R¹ = n-butyl, R² = variable). This synthetic pathway is inaccessible using the symmetrical N,N-dibutyl analog (HBD = 0), which can only undergo quaternization. The 3-chloropropyl arm remains intact during N-alkylation, providing a retained electrophilic handle for subsequent nucleophilic displacement or cyclization .

Precursor for Quaternary Ammonium Compound Libraries with Tunable Lipophilicity

Butyl(3-chloropropyl)amine can be quaternized with a third alkyl group to access quaternary ammonium salts bearing one butyl, one 3-chloropropyl, and one variable R group. Because the LogP of the free base intermediate is 2.0 (significantly lower than the dibutyl analog's 3.7), the resulting quaternary ammonium compounds are predicted to exhibit a distinct and tunable range of lipophilicities, relevant for structure-activity relationship studies in antimicrobial quaternary ammonium compound development or phase-transfer catalyst optimization .

Latent Alkylating Agent in Medicinal Chemistry: Slow Cyclization Kinetics Enable Controlled Reactivity

The 3-chloropropyl group on the target compound belongs to a class of haloalkylamines that undergo intramolecular cyclization to form azetidinium ions. Class-level evidence from the N-methyl-3-chloropropylamine system (t1/2 = 436 min at 37°C) demonstrates that the 3-chloropropyl chain provides a slow, tunable cyclization rate that is 40-fold slower than the 3-bromopropyl analog and over 1,000-fold slower than the 4-chlorobutyl variant . This latent reactivity profile is relevant for designing prodrugs or affinity labels where controlled, sustained alkylating activity is desired rather than rapid burst kinetics.

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